2-methyl-5-HT
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7/h2-3,6,13-14H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWNEDARFVJQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228927 | |
| Record name | 2-Methyl-5-HT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78263-90-8 | |
| Record name | 2-Methyl-5-HT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78263-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-HT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078263908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5-HT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78263-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-Methyl-5-hydroxytryptamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77Z9HJT2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Receptor Interactions of 2 Methyl 5 Hydroxytryptamine
Agonist Profile at Serotonin (B10506) Receptors
Potency and Selectivity for 5-HT3 Receptors
2-Methyl-5-hydroxytryptamine is widely recognized as a potent and selective agonist for the 5-HT3 receptor. medchemexpress.commedchemexpress.comtargetmol.comtargetmol.combioscience.co.ukmedchemexpress.commedchemexpress.com The 5-HT3 receptor is a ligand-gated ion channel, and its activation by agonists like 2-Me-5-HT leads to rapid, transient depolarization of the cell membrane. nih.gov
Studies have demonstrated that 2-Me-5-HT effectively stimulates 5-HT3 receptors, though its potency can be species-dependent. For instance, it acts as a full agonist at human 5-HT3 receptors, while it behaves as a partial agonist at rodent (rat and mouse) 5-HT3 receptors. acnp.org In N1E-115 neuroblastoma cells, 2-Me-5-HT produced an inward current characteristic of 5-HT3 receptor activation, but with a maximum response that was only 20% of that induced by serotonin, indicating partial agonism in this system. nih.gov
The selectivity of 2-Me-5-HT for the 5-HT3 receptor subtype is a key feature that makes it a valuable research tool. medchemexpress.commedchemexpress.comtargetmol.comtargetmol.combioscience.co.ukmedchemexpress.commedchemexpress.com However, it is important to note that while it is highly selective, it is not entirely exclusive in its interactions, particularly at higher concentrations. Research has shown that 2-Me-5-HT can also bind to other serotonin receptor subtypes, albeit with significantly lower affinity. nih.gov
The activation of 5-HT3 receptors by 2-Me-5-HT has been shown to reduce the efficacy of glutamatergic synaptic transmission in the hippocampus. nih.gov This effect was preventable by the selective 5-HT3 antagonist, granisetron. nih.gov Furthermore, 2-Me-5-HT-induced emesis is associated with the activation of 5-HT3 receptors and can be suppressed by 5-HT3 receptor antagonists. plos.org
Table 1: Potency and Efficacy of 2-Methyl-5-hydroxytryptamine at 5-HT3 Receptors
| Species/System | Potency (pKi) | Efficacy | Reference |
|---|---|---|---|
| Human | - | Full Agonist | acnp.org |
| Rat | - | Partial Agonist | acnp.org |
| Mouse | - | Partial Agonist | acnp.org |
| N1E-115 Cells | - | Partial Agonist | nih.gov |
| Guinea Pig Ileum | - | Agonist | wikipedia.org |
| Rat Distal Colon | - | Agonist (neurally mediated) | nih.gov |
| Human Uterine Artery | Lower Potency | Lower Efficacy | oup.com |
| Least Shrew | - | Emetic Agent | plos.org |
| Rat Hippocampus | - | Reduces Synaptic Potentials | nih.gov |
Interactions with Other Serotonin Receptor Subtypes
While 2-Methyl-5-hydroxytryptamine is primarily a 5-HT3 receptor agonist, it exhibits a broader binding profile at higher concentrations, interacting with several other serotonin receptor subtypes.
Research indicates that 2-Me-5-HT has a low affinity for 5-HT1A receptors. nih.gov Binding studies have reported a Ki value greater than 500 nM for this receptor subtype. nih.gov This low affinity suggests that at concentrations where 2-Me-5-HT selectively activates 5-HT3 receptors, its effects on 5-HT1A receptors are likely to be minimal.
The affinity of 2-Methyl-5-hydroxytryptamine for 5-HT1D receptors is also low. nih.gov A reported Ki value of 1220 nM underscores its weak interaction with this receptor subtype. nih.gov In studies on human uterine artery smooth muscle, the 5-HT1 receptor agonist sumatriptan (B127528) was more potent than 2-Me-5-HT. oup.com
2-Methyl-5-hydroxytryptamine displays a low affinity for 5-HT2 receptors. nih.gov Studies have shown a Ki value greater than 500 nM for these receptors. nih.gov In contrast, the compound α-methyl-5-HT is considered a more selective 5-HT2 agonist. nih.gov Functional studies on human uterine artery smooth muscle showed that the contractile effects were predominantly mediated by 5-HT2 receptors, with α-methyl-5-HT being more efficacious than 2-Me-5-HT. oup.com Similarly, in the guinea-pig isolated detrusor muscle, the 5-HT2 receptor agonist DOI was more potent than 2-Me-5-HT. nih.gov
Further research has revealed that 2-Methyl-5-hydroxytryptamine can interact with other serotonin receptor subtypes, most notably the 5-HT6 receptor. It has been found to be a potent ligand at 5-HT6 receptors with a Ki of 46 nM. unc.edu This affinity is significantly higher than its affinity for 5-HT3 receptors (Ki = 1200 nM), suggesting that some of the pharmacological actions previously attributed solely to 5-HT3 receptor activation may need re-evaluation. unc.edu
Additionally, studies have shown that 2-Me-5-HT has a very low affinity for 5-HT1E receptors, with a Ki value greater than 10,000 nM. nih.gov In the guinea pig ileum, 2-Me-5-HT-induced desensitization has been used as a tool to discriminate between 5-HT3 and putative 5-HT4 receptors. wikipedia.org
Table 2: Binding Affinities (Ki) of 2-Methyl-5-hydroxytryptamine at Various Serotonin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT1A | > 500 nM | nih.gov |
| 5-HT1B | > 500 nM | nih.gov |
| 5-HT1C | > 500 nM | nih.gov |
| 5-HT1D | 1220 nM | nih.gov |
| 5-HT1E | > 10,000 nM | nih.gov |
| 5-HT2 | > 500 nM | nih.gov |
| 5-HT3 | 1200 nM | |
| 5-HT6 | 46 nM | unc.edu |
Receptor Binding Kinetics and Affinity (Ki Values)
2-Methyl-5-hydroxytryptamine (2-Me-5-HT) is recognized for its activity as a moderately selective full agonist at the 5-HT₃ receptor. wikipedia.org Its binding affinity, quantified by the inhibition constant (Kᵢ), varies across different serotonin (5-HT) receptor subtypes.
Notably, 2-Me-5-HT demonstrates a significantly higher affinity for 5-HT₆ receptors compared to 5-HT₃ receptors, with reported Kᵢ values of approximately 45 nM and 1,200 nM, respectively. unc.edu This compound generally shows a low affinity for several other 5-HT receptor subtypes. nih.gov Specifically, its affinity for 5-HT₁A, 5-HT₁B, and 5-HT₁C receptors is low, with Kᵢ values greater than 500 nM. nih.gov Similarly, it displays low affinity for 5-HT₁D (Kᵢ = 1220 nM) and 5-HT₁E (Kᵢ > 10,000 nM) receptors. nih.gov
Interactive Table: Ki Values of 2-Methyl-5-hydroxytryptamine for Serotonin Receptors
| Receptor Subtype | Ki Value (nM) | Reference |
|---|---|---|
| 5-HT₁A | > 500 | nih.gov |
| 5-HT₁B | > 500 | nih.gov |
| 5-HT₁C | > 500 | nih.gov |
| 5-HT₁D | 1220 | nih.gov |
| 5-HT₁E | > 10,000 | nih.gov |
| 5-HT₂ | > 500 | nih.gov |
| 5-HT₃ | ~1,200 | unc.edu |
| 5-HT₆ | ~45 | unc.edu |
Electrophysiological Characterization of 2-Methyl-5-hydroxytryptamine Action
The activation of serotonin receptors can lead to significant changes in neuronal membrane potential. For instance, the activation of 5-HT₂ₐ receptors can depolarize and excite certain populations of neurons. nih.gov In cortical regions, serotonin can induce strong membrane depolarizations, sometimes sufficient to initiate spiking activity. nih.gov This depolarization is often associated with an inward current. nih.gov Studies have shown that agonists acting on 5-HT₂ₐ receptors can induce such inward currents in pyramidal neurons. nih.gov While 2-Methyl-5-hydroxytryptamine is primarily known as a 5-HT₃ agonist, the broader family of serotonin receptors, including the 5-HT₂ subtypes, are well-documented to mediate membrane depolarization. nih.govnih.gov In some neuronal populations, activation of 5-HT₃ receptors can also directly evoke inward currents, which are characteristically large and rapidly desensitizing. physiology.org
Structure-Activity Relationships (SAR) of 2-Methyl-5-hydroxytryptamine and Analogs
The structure of the indole (B1671886) ring is a critical determinant of a ligand's affinity for serotonin receptors. Modifications to this part of the molecule can significantly alter binding properties. For instance, the introduction of electron-withdrawing groups, such as a cyano group, at the 5-position of the indole ring in related indolealkylpiperazine compounds has been shown to increase affinity for the serotonin transporter. scispace.com In the context of 5-HT₆ receptor ligands, which also bind 2-Methyl-5-hydroxytryptamine, conformational restriction of the tryptamine (B22526) structure, such as in carbazole (B46965) derivatives, has been explored to understand binding requirements. tandfonline.com Furthermore, replacing the methoxy (B1213986) group at the 5-position of the indole with a chloro substituent has been shown to produce potent 5-HT₆ receptor agonists. researchgate.net These examples highlight the sensitivity of receptor affinity to even small changes in the indole ring's substitution pattern.
Alkyl substitutions on the tryptamine scaffold, particularly at the 2-position, play a crucial role in determining receptor selectivity. The presence of a 2-methyl group, as seen in 2-Methyl-5-hydroxytryptamine, is a key feature that contributes to its selectivity profile. researchgate.net This substitution is known to decrease affinity for other 5-HT receptor subtypes, thereby enhancing selectivity for its primary targets. researchgate.net For example, the introduction of a 2-methyl substituent is a critical factor for selectivity towards the 5-HT₆ receptor. researchgate.net Further exploration of alkyl substitutions has revealed that 5-HT₆ receptors can accommodate small alkyl groups at the 2-position, leading to compounds with high binding affinity. researchgate.net For instance, 2-ethyl-5-methoxy-N,N-dimethyltryptamine binds with high affinity to human 5-HT₆ receptors. researchgate.net However, introducing bulkier substituents, such as a phenyl group at the C-2 position, can lead to a loss of agonist activity, while retaining receptor affinity, suggesting a shift towards antagonist properties. researchgate.net
Conformational Restriction Studies
The study of how the structural conformation of a molecule influences its interaction with biological targets is a cornerstone of medicinal chemistry. In the case of 2-Methyl-5-hydroxytryptamine (also known as 2-Methylserotonin or 2-Me-5-HT), the addition of a methyl group at the 2-position of the parent serotonin (5-hydroxytryptamine, 5-HT) indole nucleus serves as a key example of conformational restriction. This substitution sterically hinders the molecule's rotational freedom compared to 5-HT, leading to a distinct and more selective pharmacological profile at various serotonin receptors.
Research has demonstrated that this seemingly minor structural modification drastically alters the binding affinity of the compound for several serotonin receptor subtypes. While serotonin itself is a non-selective agonist that binds to a wide array of its receptors, the 2-methyl substitution generally diminishes affinity for many of them. For instance, studies have shown that 2-Methyl-5-hydroxytryptamine possesses a low affinity for the 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT2 receptor sites, with Ki values typically greater than 500 nM. nih.gov Further investigation confirmed a low affinity for 5-HT1D (Ki = 1220 nM) and a very low affinity for 5-HT1E (Ki > 10,000 nM) sites. nih.gov Similarly, its affinity for the 5-HT1F receptor (Ki = 602 nM) is approximately 50 times lower than that of serotonin. researchgate.net This general trend supports the observation that 2-methylation is often not well-tolerated for binding at several 5-HT receptor families. researchgate.net
In stark contrast to its reduced affinity at 5-HT1 and 5-HT2 receptors, the 2-methyl group confers potent and selective agonist activity at the 5-HT3 receptor. medchemexpress.comwikipedia.org This has led to its widespread use in research as a selective 5-HT3 receptor agonist to probe the function of this ligand-gated ion channel. wikipedia.orgnih.gov
More recent findings have added a layer of complexity to the pharmacological profile of 2-Methyl-5-hydroxytryptamine. It was discovered that the compound binds with significantly higher affinity to the 5-HT6 receptor than to the 5-HT3 receptor. unc.edunih.gov Reported binding affinities show a Ki value of approximately 45 nM at 5-HT6 receptors, compared to about 1,200 nM at 5-HT3 receptors. unc.edunih.gov This finding was crucial, as it indicated that the 5-HT6 receptor, unlike many other serotonin receptors, can accommodate a small alkyl substituent at the 2-position of the tryptamine core. unc.edunih.gov This has prompted the re-examination of previous research where the effects of 2-Methyl-5-hydroxytryptamine were attributed solely to 5-HT3 receptor activation. unc.edu
The data below summarizes the binding affinities of 2-Methyl-5-hydroxytryptamine and its parent compound, Serotonin, at various receptor subtypes, illustrating the impact of conformational restriction via 2-methylation.
Table 1: Comparative Binding Affinities (Ki, nM) of Serotonin and 2-Methyl-5-hydroxytryptamine
| Receptor Subtype | Serotonin (5-HT) Ki (nM) | 2-Methyl-5-hydroxytryptamine Ki (nM) | Reference |
|---|---|---|---|
| 5-HT1A | - | > 500 | nih.gov |
| 5-HT1B | - | > 500 | nih.gov |
| 5-HT1C | - | > 500 | nih.gov |
| 5-HT1D | - | 1220 | nih.gov |
| 5-HT1E | 10 | > 10,000 | nih.govresearchgate.net |
| 5-HT1F | 12 | 602 | researchgate.net |
| 5-HT2 | - | > 500 | nih.gov |
| 5-HT3 | - | ~1200 | unc.edunih.gov |
| 5-HT6 | - | ~45 | unc.edunih.gov |
A lower Ki value indicates a higher binding affinity.
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| 2-Methyl-5-hydroxytryptamine | 2-Methylserotonin, 2-Me-5-HT |
| 5-Hydroxytryptamine | Serotonin, 5-HT |
| Granisetron | - |
Cellular and Molecular Mechanisms of Action
Signal Transduction Pathways Activated by 2-Methyl-5-hydroxytryptamine
2-Methyl-5-hydroxytryptamine (also known as 2-methylserotonin) is a tryptamine (B22526) derivative that is structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). wikipedia.org It functions as a potent and selective full agonist for the 5-HT3 receptor. wikipedia.orgmedchemexpress.com The activation of these receptors by 2-Methyl-5-hydroxytryptamine initiates a cascade of intracellular events that modulate neuronal function.
Ligand-Gated Ion Channel Modulation (Na+/K+ Channel)
The 5-HT3 receptor, the primary target of 2-Methyl-5-hydroxytryptamine, is unique among serotonin receptors as it is a ligand-gated ion channel. nih.gov Upon binding of an agonist like 2-Methyl-5-hydroxytryptamine, the channel opens, allowing for the rapid influx of cations.
Specifically, the activation of 5-HT3 receptors leads to the opening of a non-selective cation channel, permeable to sodium (Na+) and potassium (K+) ions. nih.gov This influx of positive ions causes a rapid depolarization of the cell membrane. This excitatory effect is a hallmark of 5-HT3 receptor activation.
In contrast to its direct action on ligand-gated ion channels, the broader family of serotonin receptors, such as the 5-HT2A receptor, can indirectly modulate voltage-gated potassium (Kv) channels. nih.gov Activation of 5-HT2A/C receptors has been shown to inhibit Shaker-like K+ channels Kv1.1 and Kv1.2. nih.gov This modulation is a more indirect mechanism involving G-protein coupled receptors and intracellular signaling cascades, rather than the direct channel gating seen with 5-HT3 receptors. nih.gov
Crosstalk with Other Neurotransmitter Systems (e.g., Dopamine (B1211576), Acetylcholine (B1216132), Norepinephrine)
The activation of serotonin receptors by compounds like 2-Methyl-5-hydroxytryptamine can have significant downstream effects on other major neurotransmitter systems, including dopamine, acetylcholine, and norepinephrine (B1679862). This interplay is crucial for regulating a wide array of physiological and cognitive processes. nih.gov
Dopamine: The interaction between the serotonin and dopamine systems is complex and bidirectional. Serotonergic neurons originating from the raphe nuclei innervate dopamine-producing areas, often exerting an inhibitory influence on dopamine function. nih.gov Specifically, 5-HT2A receptors are found on dopamine neurons in the A10 cell group, which includes the ventral tegmental area. nih.gov Activation of these receptors can modulate the activity of these dopaminergic neurons, which are implicated in reward and motivation. nih.gov
Norepinephrine: Functional studies suggest that serotonergic systems can influence noradrenergic pathways. While direct anatomical evidence for the innervation of dopamine regions by norepinephrine fibers is less abundant, functional studies point towards a facilitatory role of noradrenergic inputs on dopamine function. nih.gov
Acetylcholine: The release of acetylcholine is also modulated by the serotonergic system. This interaction is a key component of the intricate neural circuits governing functions such as sleep-wake cycles and cognitive processes.
The monoamine hypothesis of depression posits that imbalances in serotonin, dopamine, and norepinephrine are central to the pathophysiology of mood disorders. nih.gov
Receptor Desensitization and Resensitization Dynamics
Continuous or prolonged exposure to an agonist like 2-Methyl-5-hydroxytryptamine can lead to a phenomenon known as receptor desensitization, a process where the receptor's response to the agonist diminishes over time. This is a crucial homeostatic mechanism to prevent overstimulation.
Studies using 2-Methyl-5-hydroxytryptamine to probe 5-HT3 receptor function have demonstrated this process. In guinea pig ileum, acute exposure to a high concentration of a 5-HT3 receptor agonist causes a robust initial response followed by rapid desensitization. nih.gov Following washout of the agonist, the receptors can recover their sensitivity, a process termed resensitization. nih.gov
The dynamics of desensitization and resensitization can be influenced by the concentration and duration of agonist exposure. Chronic exposure to high levels of a 5-HT agonist can lead to a prolonged state of desensitization, where the recovery of receptor function is significantly delayed. nih.gov This prolonged effect may be due to the sequestration and slow release of the agonist, which prevents the receptors from resensitizing. nih.gov
Similarly, 5-HT2 receptors also exhibit rapid desensitization upon agonist stimulation. nih.gov The recovery from this desensitization can vary, with half-lives ranging from 5 to 12.5 hours depending on the duration of the initial agonist exposure. nih.gov Interestingly, the mechanisms of desensitization can differ between closely related receptor subtypes, such as the 5-HT2A and 5-HT2C receptors, involving different protein kinases and G protein-coupled receptor kinases. mssm.edu
Cellular Localization and Expression of Responding Receptors
The physiological effects of 2-Methyl-5-hydroxytryptamine are determined by the specific location and expression patterns of the 5-HT3 receptors it activates. These receptors are found on various cell types throughout the central and peripheral nervous systems.
Neuronal Localization (e.g., GABAergic neurons, Interstitial cells of Cajal)
Interstitial cells of Cajal: While the provided information focuses on neuronal localization, it is worth noting that 5-HT3 receptors are also prominently expressed on interstitial cells of Cajal in the gastrointestinal tract, where they play a key role in regulating gut motility.
Distribution in Specific Brain Regions (e.g., Hippocampus, Prefrontal Cortex, Raphe Nuclei, Caudate)
The distribution of serotonin receptors, including those activated by 2-Methyl-5-hydroxytryptamine, is widespread but regionally specific, indicating their involvement in diverse brain functions.
| Brain Region | Receptor Subtype(s) | Cellular Localization |
| Hippocampus | 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT5A, 5-HT5B | Pyramidal cells (CA1, CA3), Granular layer of dentate gyrus, Astrocytes, Microglial cells nih.govnih.gov |
| Prefrontal Cortex | 5-HT2A | Apical dendrites of pyramidal cells in layer V wikipedia.org |
| Raphe Nuclei | 5-HT1A | Serotonergic neurons (autoreceptors) capes.gov.br |
| Caudate | 5-HT2 | Moderate levels of labeling wustl.edu |
Hippocampus: This region, crucial for learning and memory, expresses a variety of serotonin receptors. 5-HT2A receptors are found on pyramidal cells in the CA1-CA3 fields and the dentate gyrus, as well as on astrocytes. nih.gov Other subtypes like 5-HT2C and 5-HT4 are also highly expressed in different hippocampal subfields. nih.govnih.gov
Prefrontal Cortex: High concentrations of 5-HT2A receptors are located on the apical dendrites of pyramidal cells in layer V of the prefrontal cortex. wikipedia.org This localization is thought to be critical for modulating cognitive processes such as working memory and attention. wikipedia.org
Raphe Nuclei: The dorsal raphe nucleus, the primary source of serotonin in the brain, contains a high density of 5-HT1A autoreceptors on the cell bodies and dendrites of serotonergic neurons. capes.gov.br These receptors play a crucial role in regulating the synthesis and release of serotonin.
Caudate: Positron emission tomography (PET) studies in humans have shown moderate levels of 5-HT2 receptor labeling in the caudate nucleus, a key component of the basal ganglia involved in motor control and other functions. wustl.edu
Peripheral Tissue Distribution (e.g., Guinea Pig Ileum, Canine Terminal Ileum, Ileocolonic Junction, Dorsal Root Ganglion Neurons)
The effects and distribution of 2-Methyl-5-hydroxytryptamine (2-Me-5-HT), a selective 5-HT3 receptor agonist, have been characterized in various peripheral tissues, providing insight into the role of 5-HT3 receptors in physiological functions. nih.govwikipedia.org
Guinea Pig Ileum: In the guinea pig ileum, 2-Methyl-5-hydroxytryptamine has been instrumental as a pharmacological tool to differentiate between 5-HT3 and the putative 5-HT4 receptors. nih.gov Studies on electrically stimulated longitudinal muscle myenteric plexus preparations have utilized agonist-induced desensitization with 2-Me-5-HT to isolate and study these distinct neuronal excitatory receptors. nih.gov The tissue contains mRNA transcripts for 5-HT receptors, and radioligand binding studies have confirmed the presence of 5-HT4 receptor protein in the ileum, with a density of approximately 37 fmol mg⁻¹ protein. nih.gov
Canine Terminal Ileum and Ileocolonic Junction: Research on circular muscle strips from the canine terminal ileum and ileocolonic junction demonstrates that 2-Methyl-5-hydroxytryptamine stimulates neuronal 5-HT3 receptors. nih.gov During acetylcholine-induced contractions, 2-Me-5-HT evokes relaxations that are blocked by the 5-HT3 receptor antagonist ICS 205-930 and tetrodotoxin, indicating a neuronally mediated process. nih.gov This stimulation of 5-HT3 receptors leads to both an acetylcholine-mediated contraction and a relaxation mediated by a nonadrenergic, noncholinergic neurotransmitter. nih.gov In studies of canine colon longitudinal muscle, 2-Me-5-HT was found to induce contractions, although with a lower potency than 5-HT itself, which primarily acts on smooth muscle 5-HT2A receptors in this preparation. nih.gov
Dorsal Root Ganglion (DRG) Neurons: In rat dorsal root ganglion (DRG) neurons, 2-Methyl-5-hydroxytryptamine mimics the effects of serotonin (5-HT) at 5-HT3 receptors. nih.govnih.gov Application of 2-Me-5-HT evokes a depolarization associated with a decrease in membrane input resistance. nih.gov This response is specifically mediated by 5-HT3 receptors, as it can be blocked by selective 5-HT3 antagonists like ICS 205-930, but not by 5-HT2 antagonists. nih.gov These findings indicate that the depolarization induced by 2-Me-5-HT is a result of increased membrane conductance mediated by the opening of 5-HT3 receptor-gated ion channels. nih.govnih.gov
Table 1: Effects of 2-Methyl-5-hydroxytryptamine in Peripheral Tissues
| Tissue | Species | Primary Receptor Target | Observed Effect | Reference |
|---|---|---|---|---|
| Ileum (Myenteric Plexus) | Guinea Pig | 5-HT3 | Used to induce desensitization to discriminate between 5-HT3 and 5-HT4 receptors. | nih.gov |
| Terminal Ileum & Ileocolonic Junction (Circular Muscle) | Canine | Neuronal 5-HT3 | Evokes relaxation during acetylcholine-induced contraction; part of a complex response involving both contraction and relaxation. | nih.gov |
| Dorsal Root Ganglion (DRG) Neurons | Rat | 5-HT3 | Causes depolarization with decreased membrane input resistance. | nih.gov |
Enzymatic and Calcium-Mediated Pathways
The signaling cascades initiated by 2-Methyl-5-hydroxytryptamine are intrinsically linked to enzymatic activities and calcium ion dynamics, primarily through its action on 5-HT3 receptors.
Enzymatic Pathways: While specific metabolic pathways for 2-Methyl-5-hydroxytryptamine are not extensively detailed, the metabolism of its parent compound, 5-hydroxytryptamine (serotonin), provides a likely model. Serotonin is primarily metabolized by monoamine oxidase (MAO) to 5-hydroxyindole (B134679) acetaldehyde, which is then converted to 5-Hydroxyindole Acetic Acid (5-HIAA) by aldehyde dehydrogenase. nih.gov Furthermore, there is evidence that cytochrome P450 enzymes, specifically CYP2B6, CYP2C9, and CYP2C19, contribute to the biotransformation of 5-HT. nih.gov Another enzymatic pathway for serotonin involves N-acetylation by serotonin N-acetyltransferase, a step in the synthesis of melatonin. nih.govwikipedia.org These pathways represent potential routes for the biotransformation of 2-Methyl-5-hydroxytryptamine.
Calcium-Mediated Pathways: The 5-HT3 receptor, the primary target of 2-Methyl-5-hydroxytryptamine, is a ligand-gated ion channel. nih.gov Its activation directly leads to the influx of cations, including calcium (Ca²+).
In rat DRG neurons, the responses evoked by 5-HT3 receptor activation are dependent on the extracellular concentration of divalent cations. nih.gov The amplitude and duration of these responses increase when extracellular calcium and magnesium concentrations are lowered. nih.gov More directly, activation of 5-HT3 receptors on DRG neurons results in Ca²+ entry. mdpi.com Although the fractional Ca²+ current through these channels is relatively low, the resulting influx is sufficient to trigger physiological responses, such as increasing the spontaneous release of neurotransmitters from DRG neuron terminals to spinal neurons. mdpi.com This demonstrates a direct link between 2-Methyl-5-hydroxytryptamine's action at the 5-HT3 receptor and the initiation of calcium-mediated intracellular events. mdpi.comnih.gov
Table 2: Summary of Involved Pathways
| Pathway Type | Key Components | Role in 2-Me-5-HT Action/Metabolism | Reference |
|---|---|---|---|
| Enzymatic (Potential) | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase, Cytochrome P450 (CYP2B6, 2C9, 2C19) | Potential biotransformation and metabolism, based on serotonin pathways. | nih.govnih.gov |
| Calcium-Mediated Signaling | 5-HT3 Receptor Ion Channel | Activation by 2-Me-5-HT directly causes Ca²+ influx. | mdpi.com |
| Calcium-dependent processes | The Ca²+ influx modulates neuronal excitability and triggers neurotransmitter release. | nih.govmdpi.com |
In Vitro Research Paradigms and Findings
Primary Cell Culture and Tissue Slice Preparations
In vitro studies on rat prefrontal cortex (PFC) slices have been instrumental in elucidating the complex roles of serotonin (B10506) (5-HT) receptors in modulating neuronal activity. While direct studies focusing solely on 2-Methyl-5-hydroxytryptamine in frontal cortex slices are specific, the broader context of serotonergic research in this area provides a framework for understanding its potential effects. For instance, research has shown that glutamatergic nerve endings in the rat PFC possess presynaptic 5-HT2A heteroreceptors. mdpi.com Activation of these receptors can inhibit glutamate (B1630785) exocytosis. mdpi.com This is significant because it highlights a mechanism by which serotonin, and by extension its analogs, can modulate glutamatergic transmission, a key process in cortical function.
Furthermore, studies have identified that a subpopulation of large pyramidal neurons in the deep layers of the rat PFC are highly sensitive to 5-HT, responding with strong membrane depolarizations that can lead to action potentials. pnas.org This excitatory effect is mediated by 5-HT2A receptors. pnas.org While 2-Methyl-5-hydroxytryptamine is primarily a 5-HT3 receptor agonist, the dense presence and functional importance of other 5-HT receptor subtypes in the frontal cortex underscore the intricate nature of serotonergic modulation in this brain region. Chronic treatment with antidepressants has also been shown to alter the responsiveness of the serotonergic system in the rat frontal cortex, indicating the plasticity of these receptors. nih.gov
Research utilizing cultured mouse hippocampal cells has provided valuable insights into the function of serotonin receptors. While specific data on 2-Methyl-5-hydroxytryptamine in this exact preparation is limited in the provided search results, the hippocampus is a key area for 5-HT receptor research. For example, studies have revealed the expression of various 5-HT receptor subtypes in the hippocampus, including 5-HT2A and 5-HT2B receptors in astrocytes and microglia, respectively. nih.gov The presence of these receptors suggests that serotonin and its analogs can influence the function of non-neuronal cells, which play a crucial role in brain health and disease.
Investigations into the epigenetic modifications in the mouse hippocampus have also been conducted, revealing age-related changes in 5-hydroxymethylcytosine (B124674) (5hmC) content. nih.gov While not directly related to the acute effects of 2-Methyl-5-hydroxytryptamine, this highlights the dynamic nature of the hippocampal environment where this compound would exert its effects.
Mouse neuroblastoma cells (N1E-115) are a widely used in vitro model for studying neuronal 5-HT3 receptors. Research has demonstrated that 2-Methyl-5-hydroxytryptamine is a selective agonist at these receptors, causing a measurable influx of cations. nih.gov One key method involves measuring the influx of the organic cation [14C]-guanidinium. In these cells, 5-HT and selective 5-HT3 receptor agonists like 2-Methyl-5-hydroxytryptamine induce a time-dependent influx of [14C]-guanidinium. nih.gov This influx is not blocked by tetrodotoxin, indicating it is independent of voltage-gated sodium channels. nih.gov
The response to 2-Methyl-5-hydroxytryptamine and other 5-HT3 agonists in N1E-115 cells is characterized by a bell-shaped concentration-response curve. nih.gov The rank order of potency for inducing [14C]-guanidinium influx among several agonists has been established as m-chloro-phenylbiguanide > 5-HT > phenylbiguanide (B94773) = 2-Methyl-5-hydroxytryptamine. nih.gov This indicates that while 2-Methyl-5-hydroxytryptamine is an effective agonist, other compounds can elicit a stronger response at lower concentrations. The influx induced by 5-HT is inhibited by 5-HT3 receptor antagonists such as ICS 205-930, ondansetron, and MDL 72222. nih.gov
Table 1: Effect of 5-HT3 Receptor Agonists on [14C]-Guanidinium Influx in N1E-115 Cells
| Agonist | Potency Ranking |
|---|---|
| m-chloro-phenylbiguanide | 1 |
| 5-Hydroxytryptamine (5-HT) | 2 |
| Phenylbiguanide | 3 |
| 2-Methyl-5-hydroxytryptamine | 3 |
Data derived from a study on 5-HT3 receptor-mediated cation influx. nih.gov
In vitro whole-cell patch-clamp recordings from CA1 pyramidal neurons in rat hippocampal slices have been used to investigate the effects of 2-Methyl-5-hydroxytryptamine. nih.gov Application of this 5-HT3 receptor agonist at concentrations of 10 and 50 microM did not significantly alter the basic electrophysiological properties of the neurons themselves. nih.gov However, it did cause a reversible reduction in both excitatory and inhibitory postsynaptic potentials (EPSPs and IPSPs) that were evoked by stimulating the Schaffer collaterals. nih.gov
This effect had a relatively slow onset and termination, on the order of minutes, and importantly, no desensitization was observed during the application period. nih.gov The reduction of synaptic potentials suggests that 2-Methyl-5-hydroxytryptamine, through the activation of 5-HT3 receptors, presynaptically modulates the release of neurotransmitters in the CA1 region of the hippocampus. The effect was blocked by the 5-HT3 receptor antagonist granisetron. nih.gov
Table 2: Effect of 2-Methyl-5-hydroxytryptamine on CA1 Pyramidal Neurons
| Parameter | Observation |
|---|---|
| Electrophysiological Properties | No significant change |
| Evoked Postsynaptic Potentials | Reversible reduction |
| Onset and Termination | In the order of minutes |
| Desensitization | Not observed |
Findings from in vitro studies on rat hippocampal slices. nih.gov
The guinea pig ileum, with its intrinsic myenteric plexus, is a classic preparation for studying the gastrointestinal effects of serotonin and its analogs. Intracellular recordings from myenteric neurons have shown that 5-HT can elicit a variety of responses, including depolarization, hyperpolarization, or biphasic responses. nih.gov The depolarizing responses are often associated with an increase in neuronal input resistance, likely due to a decrease in potassium conductance, and may underlie the acetylcholine-releasing effect of 5-HT. nih.gov
Specifically, 2-Methyl-5-hydroxytryptamine, as a 5-HT3 receptor agonist, has been used to probe the function of these receptors in the myenteric plexus. Application of 2-Methyl-5-hydroxytryptamine to the mucosa has been shown to excite the terminals of myenteric intrinsic primary afferent neurons (AH neurons), leading to trains of action potentials and slow depolarizing responses. nih.gov This effect is mimicked by 5-HT and blocked by the 5-HT3 receptor antagonist granisetron, confirming the involvement of 5-HT3 receptors in sensory transduction from the mucosa. nih.gov The use of 2-Methyl-5-hydroxytryptamine has also helped to discriminate between 5-HT3 and putative 5-HT4 receptors in the guinea pig ileum. wikipedia.org
In vitro studies on circular muscle strips from the canine terminal ileum and ileocolonic junction have revealed the presence of functional 5-HT3 receptors. nih.gov In these preparations, 2-Methyl-5-hydroxytryptamine, along with 5-HT, can evoke relaxations, particularly when the muscle strips are pre-contracted with acetylcholine (B1216132). nih.gov These relaxations are blocked by the 5-HT3 receptor antagonist ICS 205-930 and by tetrodotoxin, indicating a neuronal mechanism involving 5-HT3 receptors. nih.gov
The stimulation of these neuronal 5-HT3 receptors leads to both an acetylcholine-mediated contraction and a relaxation mediated by a non-adrenergic, non-cholinergic (NANC) neurotransmitter. nih.gov This demonstrates a complex, dual action of 5-HT3 receptor activation in this region of the canine gut.
Table 3: Summary of 2-Methyl-5-hydroxytryptamine Effects in Canine Ileal Smooth Muscle
| Condition | Effect of 2-Methyl-5-hydroxytryptamine | Antagonism |
|---|---|---|
| Basal Tone | Variable, sometimes contraction | - |
| Acetylcholine-induced Contraction | Relaxation | ICS 205-930, Tetrodotoxin |
Based on research on canine terminal ileum and ileocolonic junction smooth muscle strips. nih.gov
Human Adult Dermal Fibroblasts
Human dermal fibroblasts (HDFs) have emerged as a valuable peripheral cell model for studying the biological basis of neuropsychiatric and neurodegenerative disorders. nih.govresearchgate.net These cells, obtained through minimally invasive skin biopsies, maintain the native genetic background of the donor and can be cultured and expanded for various assays. nih.gov HDFs are relevant to neurological studies because they express a range of neurotrophic factors and neurotransmitter receptors, including serotonin receptors such as the 5-HT2A subtype. nih.gov The presence of these receptors makes HDFs a scientifically relevant paradigm for investigating the cellular and molecular effects of serotonergic compounds. While direct studies applying 2-Methyl-5-hydroxytryptamine to HDFs are not widely documented in current literature, their known expression of serotonin receptors provides a valid basis for their use in future research to elucidate the compound's effects on cellular signaling pathways, such as those involving protein kinase C and calcium mobilization, which are known downstream effects of 5-HT2A receptor activation. wikipedia.org
Neurotransmitter Release Modulation
2-Methyl-5-hydroxytryptamine, primarily through its agonist activity at serotonin receptors, modulates the release of several key neurotransmitters. Its effects are principally mediated by its high affinity for the 5-HT3 receptor, with some potential contribution from weaker interactions with other receptor subtypes. wikipedia.orgnih.gov
Serotonin Release
In vitro experiments have demonstrated that 2-Methyl-5-hydroxytryptamine can enhance the release of serotonin from nerve terminals. nih.gov Studies using superfused slices from both rat frontal cortex and hippocampus have shown that 2-Methyl-5-hydroxytryptamine potentiates the electrically-evoked release of radiolabeled serotonin ([³H]5-HT). nih.gov This facilitatory action is specifically mediated by the 5-HT3 receptor, as the effect was effectively antagonized by selective 5-HT3 receptor antagonists such as BRL 46470A and S-zacopride. nih.gov This indicates that while it is not a serotonin releasing agent in the classical sense, it acts as a potent modulator of evoked serotonin release via its receptor agonist properties. nih.govwikipedia.org
Acetylcholine Release
The serotonergic system exerts a complex modulatory influence over acetylcholine (ACh) release. This modulation involves multiple receptor subtypes, including 5-HT2A and 5-HT3 receptors. nih.govresearchgate.net Research on rat striatal slices has revealed that 5-HT2A receptors play a permissive role in the release of ACh. nih.gov Specifically, 5-HT2A receptor antagonists like ketanserin (B1673593) and ritanserin (B1680649) were found to reduce the ACh release that was induced by dopamine (B1211576) D1 receptor stimulation. nih.gov Conversely, evidence suggests an inhibitory role for 5-HT3 receptors in certain brain regions; studies have shown that 5-HT3 receptor antagonists can increase the release of acetylcholine in the hippocampus. researchgate.net This implies that a 5-HT3 agonist such as 2-Methyl-5-hydroxytryptamine may exert an inhibitory or otherwise modulatory effect on acetylcholine release.
Norepinephrine (B1679862) Release
Significant interactions exist between the serotonin and norepinephrine neurotransmitter systems. nih.gov For instance, electrical stimulation of the nucleus raphe magnus in rats has been shown to increase the release of both 5-HT and norepinephrine in the dorsal horn, highlighting a coordinated regulation. nih.gov Serotonergic heteroreceptors located on noradrenergic terminals are known to modulate norepinephrine release and are considered therapeutic targets. researchgate.net However, specific studies detailing the direct effect of 2-Methyl-5-hydroxytryptamine on norepinephrine release are limited. Its primary action on 5-HT3 receptors suggests a potential for indirect modulation, but further research is required to characterize this specific interaction.
Dopamine Release
The serotonin system is a key regulator of dopamine (DA) release, with the 5-HT2A and 5-HT3 receptors being particularly implicated. There is a general consensus that activation of 5-HT2A receptors stimulates dopamine release. nih.gov In vitro and in vivo studies have shown that 5-HT2A agonists increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) and facilitate DA release. nih.gov Furthermore, 5-HT3 receptors are also involved in facilitating dopamine release. researchgate.net Preclinical research has demonstrated that 5-HT3 receptor antagonists can attenuate dopamine release, suggesting that activation of these receptors is permissive or facilitatory to the dopaminergic system. researchgate.net As a potent 5-HT3 receptor agonist, 2-Methyl-5-hydroxytryptamine is therefore understood to contribute to the facilitation of dopamine release. wikipedia.org
Table 1: Modulation of Neurotransmitter Release by 2-Methyl-5-hydroxytryptamine
| Neurotransmitter | Primary Receptor Involved | Effect of Receptor Activation | Inferred Effect of 2-Methyl-5-hydroxytryptamine |
| Serotonin | 5-HT3 | Enhancement of evoked release | Enhances evoked release nih.gov |
| Acetylcholine | 5-HT3 / 5-HT2A | Inhibitory / Permissive modulation | Modulatory (Likely inhibitory via 5-HT3) nih.govresearchgate.net |
| Norepinephrine | 5-HT3 | Modulatory | Potential for modulation, not fully characterized researchgate.net |
| Dopamine | 5-HT3 / 5-HT2A | Facilitation of release | Facilitates release researchgate.netnih.gov |
Synaptic Transmission and Plasticity Studies
The influence of 2-Methyl-5-hydroxytryptamine on synaptic events is complex, with findings differing between in vitro and in vivo models. nih.gov In vitro, its role is clearly defined as an enhancer of electrically-stimulated serotonin release from hippocampal and cortical slices, an effect mediated by presynaptic 5-HT3 receptors. nih.gov
However, in vivo studies present a more nuanced picture. nih.gov Microiontophoretic application of 2-Methyl-5-hydroxytryptamine onto hippocampal and cortical neurons in anesthetized rats produced a suppression of firing activity. nih.gov This inhibitory effect was not blocked by 5-HT3 antagonists, but was significantly reduced by a 5-HT1A antagonist, suggesting that its in vivo effects on neuronal firing are mediated by 5-HT1A receptors rather than 5-HT3 receptors. nih.gov
Broader studies on synaptic plasticity show that serotonin is a powerful neuromodulator that can facilitate the induction of long-term potentiation (LTP). huji.ac.ilnih.gov Activation of 5-HT2A receptors, a secondary target for 2-Methyl-5-hydroxytryptamine, has been shown to cause a marked increase in spontaneous glutamate-mediated synaptic activity in the prefrontal cortex, which is a critical element of synaptic plasticity. wikipedia.orgpnas.org This suggests that while the compound's primary 5-HT3-mediated action relates to modulating neurotransmitter release, its weaker interactions with other receptors could contribute to more complex effects on synaptic transmission and plasticity.
Hippocampal Synaptic Transmission
In vitro studies using rat hippocampal slices have demonstrated the modulatory role of 2-Methyl-5-hydroxytryptamine on synaptic activity. Utilizing the whole-cell gigaseal technique in CA1 pyramidal cells, application of 2-Methyl-5-hydroxytryptamine at concentrations of 10 and 50 microM reversibly reduced both excitatory and inhibitory postsynaptic potentials. These potentials were evoked by stimulating the Schaffer collaterals. Notably, the compound did not significantly alter the intrinsic electrophysiological properties of the neurons themselves. The effect's onset and termination occurred within minutes, and no desensitization was observed during the application period.
Long-Term Potentiation (LTP) Modulation
The direct impact of 2-Methyl-5-hydroxytryptamine on hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, has not been extensively documented in published research. However, studies on related forms of synaptic plasticity provide some insight. In an investigation into the role of serotonin receptors on long-term depression (LTD) in the rat visual cortex, the 5-HT3 receptor agonist 2-Methyl-5-hydroxytryptamine, applied at a concentration of 30 µM, was found to have no effect on the induction of LTD. nih.gov While this study was conducted in a different brain region and focused on LTD, it represents a direct examination of the compound's effect on a long-lasting form of synaptic plasticity. Further research is required to specifically elucidate the role, if any, of 2-Methyl-5-hydroxytryptamine in the modulation of hippocampal LTP.
Receptor Occupancy and Binding Assays
Binding assays have been employed to determine the affinity of 2-Methyl-5-hydroxytryptamine for various serotonin receptor subtypes. These studies confirm that it is primarily a 5-HT3 receptor agonist, though it also shows affinity for the 5-HT6 receptor. Its affinity for other serotonin receptor subtypes, including 5-HT1 and 5-HT2 families, is considerably lower. nih.gov
A 1990 study examined the binding profile of 2-Methyl-5-hydroxytryptamine across several 5-HT receptor subtypes that had been identified at the time. The results demonstrated a low affinity for 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT2 sites, with Ki values greater than 500 nM. The compound also displayed a low affinity for the 5-HT1D (Ki = 1220 nM) and 5-HT1E (Ki > 10,000 nM) binding sites. nih.gov This highlights the compound's selectivity away from these particular receptors.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| 5-HT1A | > 500 nM | nih.gov |
| 5-HT1B | > 500 nM | nih.gov |
| 5-HT1C | > 500 nM | nih.gov |
| 5-HT1D | 1220 nM | nih.gov |
| 5-HT1E | > 10,000 nM | nih.gov |
| 5-HT2 | > 500 nM | nih.gov |
| 5-HT3 | 1200 nM | medchemexpress.com |
| 5-HT6 | 46 nM | medchemexpress.com |
This table summarizes the inhibitor constant (Ki) values for 2-Methyl-5-hydroxytryptamine at various serotonin receptor subtypes. A higher Ki value indicates lower binding affinity.
Functional Assays (e.g., Contraction, Electrophysiology)
Functional assays provide crucial information on the physiological response elicited by the binding of 2-Methyl-5-hydroxytryptamine to its receptor. These have been performed using both electrophysiological recordings and tissue contraction studies.
Electrophysiology: As detailed in the hippocampal synaptic transmission section (4.3.1), whole-cell patch-clamp electrophysiology has been a key tool in characterizing the functional effects of 2-Methyl-5-hydroxytryptamine. In rat hippocampal CA1 pyramidal neurons, the compound's activation of 5-HT3 receptors functionally manifests as a reversible reduction of both excitatory and inhibitory postsynaptic potentials, without altering the baseline electrical properties of the postsynaptic cell. nih.gov This indicates a primary action on the mechanisms of neurotransmitter release or reception at the synapse.
Contraction Assays: Classic pharmacological preparations, such as the guinea pig ileum, have been used to characterize the functional activity of 2-Methyl-5-hydroxytryptamine at 5-HT3 receptors. In electrically stimulated longitudinal muscle myenteric plexus preparations, the compound's activity at 5-HT3 receptors can be functionally isolated. One study demonstrated that exposure to 2-Methyl-5-hydroxytryptamine (10 µmol/l) completely inhibited responses to serotonin that are mediated by the 5-HT3 receptor. nih.gov This desensitization was selective, as it did not affect responses mediated by the putative 5-HT4 receptor. nih.gov Furthermore, in a separate study investigating putative 5-HT4 receptors in the guinea pig ileum, 2-Methyl-5-hydroxytryptamine was found to be inactive as either an agonist or an antagonist at a concentration of 1 x 10⁻⁵ M, reinforcing its selectivity in this functional preparation. nih.gov
In Vivo Research Paradigms and Findings
Animal Models of Neurological and Psychiatric Conditions
Depression Models (e.g., Sprague-Dawley Rats, Forced Swim Test)
The Forced Swim Test (FST), also known as the behavioral despair test, is a common paradigm to assess depressive-like behavior in rodents, including Sprague-Dawley rats. researchgate.netnih.gov This test operates on the principle that when faced with an inescapable situation, such as being placed in a cylinder of water, an animal will eventually cease active escape behaviors and adopt an immobile posture. researchgate.netnih.gov The duration of this immobility is considered a measure of behavioral despair. nih.gov Antidepressant medications typically reduce the time spent immobile, suggesting a potential for this test to predict clinical efficacy. researchgate.netyoutube.com
The standard FST protocol for rats involves two sessions. nih.govnih.gov The initial session is a 15-minute pre-test, followed 24 hours later by a 5-minute test session. nih.govnih.gov During the test, behaviors such as swimming, climbing, and immobility are recorded and scored. mdpi.com It is important to note that various factors can influence the outcomes of the FST, including the strain and age of the rats. nih.gov For instance, Long Evans rats have been observed to show less immobility compared to Sprague-Dawley rats in a single 15-minute session. nih.gov
While the FST is a widely used screening tool for potential antidepressant activity, it is debated whether it truly models depression or serves more as a test for antidepressant efficacy. youtube.com
Table 1: Forced Swim Test Parameters
| Parameter | Description |
|---|---|
| Animal Model | Sprague-Dawley Rats |
| Apparatus | Glass cylinder (e.g., 50 cm tall x 20 cm diameter) |
| Water Depth | Sufficient to prevent the rat from touching the bottom (e.g., 30 cm) |
| Water Temperature | Controlled at approximately 23-25 °C |
| Pre-Test Session | 15 minutes |
| Test Session | 5 minutes (24 hours after pre-test) |
| Primary Measure | Duration of immobility |
Anxiety Models
Animal models are crucial for investigating the neurobiological underpinnings of anxiety and for screening potential anxiolytic compounds. It is widely held that serotonin (B10506) (5-HT) neurons play a role in promoting anxiety-like behaviors in both animal models and humans. nih.gov This has led to extensive research into drugs that modulate 5-HT function, particularly those with selective actions at different 5-HT receptor subtypes. nih.gov However, the effects of these agents in animal models can be varied, suggesting a complex relationship between serotonin and anxiety. nih.gov In some cases, increased serotonergic activity has been shown to decrease anxious behavior. nih.gov
One example of research in this area demonstrated that uncontrollable traumatic stress can increase anxiety-like behavior in rats. nih.gov This behavioral change is associated with stress-induced activity in the dorsal raphe nucleus (DRN), a primary source of serotonin in the brain. nih.gov Studies have shown that after exposure to uncontrollable shock, there is an exaggerated release of serotonin in the basolateral amygdala (BLA), a brain region critical for processing fear and anxiety. nih.gov This suggests that heightened serotonergic activity in the BLA, acting on 5-HT2C receptors, may mediate the increased anxiety observed after a traumatic event. nih.gov
It is also important to consider that animal models of anxiety may be influenced by factors other than anxiety itself, such as changes in cognition or impulsivity. nih.gov
Cognitive Dysfunction Models (e.g., Novel Object Recognition, Morris Water Maze, Contextual Fear Conditioning)
To assess cognitive function in animal models, researchers employ a variety of behavioral tasks that test different aspects of learning and memory.
The Novel Object Recognition (NOR) task is used to evaluate recognition memory. stanford.edu This test is founded on the natural tendency of rodents to investigate a new object more than a familiar one. stanford.edu A preference for the novel object indicates that the animal remembers the familiar object. stanford.edu
The Morris Water Maze (MWM) is a widely used test for spatial and long-term memory. stanford.edunih.gov In this task, animals are placed in a pool of opaque water and must learn the location of a hidden platform to escape. stanford.edu The integrity of the hippocampus is essential for successful performance in the MWM. nih.gov
Contextual Fear Conditioning (CFC) is a form of associative learning where an animal learns to associate a neutral environment (the context) with an aversive stimulus, typically a mild foot shock. stanford.edunih.gov When placed back in the same context, the animal will exhibit a fear response, such as freezing. nih.gov This task is also dependent on the hippocampus. nih.gov
Research has shown that impairments in these tasks can be indicative of cognitive dysfunction. For example, one study found that a subchronic immune challenge in male mice led to impaired performance in both the NOR and contextual fear conditioning tasks weeks later. researchgate.net
Table 2: Cognitive Dysfunction Models
| Model | Cognitive Function Assessed | Key Feature |
|---|---|---|
| Novel Object Recognition (NOR) | Recognition Memory | Spontaneous preference for a novel object over a familiar one. stanford.edu |
| Morris Water Maze (MWM) | Spatial Learning and Memory | Learning to find a hidden platform in a pool of water. stanford.edunih.gov |
| Contextual Fear Conditioning (CFC) | Associative Learning and Memory | Associating a specific environment with an aversive stimulus. stanford.edunih.gov |
Fibrosis Models (e.g., Bleomycin-induced pulmonary/dermal fibrosis)
The bleomycin-induced fibrosis model is a frequently used preclinical tool to study the mechanisms of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). plos.org Administration of the antineoplastic drug bleomycin (B88199) can induce fibrosis in various tissues, including the lungs and skin. nih.govnih.gov In the lungs, intratracheal instillation of bleomycin leads to inflammation, oxidative stress, and the subsequent deposition of collagen and other extracellular matrix components, resulting in fibrotic tissue. plos.orgnih.gov
Serotonin (5-hydroxytryptamine; 5-HT) has been implicated in the development of fibrosis. nih.gov It is known to promote the proliferation of fibroblasts and the synthesis of collagen. nih.gov In the bleomycin mouse model of lung fibrosis, serotonin concentrations in the lung tissue increase significantly. nih.gov Furthermore, the expression of serotonin receptors, specifically the 5-HT2A and 5-HT2B subtypes, is also elevated following bleomycin treatment. nih.gov Blockade of these receptors has been shown to reduce the severity of bleomycin-induced lung fibrosis. nih.gov
Studies using TPH1 knockout mice, which have a deficiency in peripheral serotonin, have provided further evidence for the role of serotonin in fibrosis. nih.gov These mice were found to be less susceptible to bleomycin-induced pulmonary fibrosis compared to wild-type mice, exhibiting less severe histological damage and reduced collagen deposition. nih.gov These findings suggest that serotonin exacerbates lung fibrosis by promoting inflammation, oxidative stress, and the expression of genes associated with fibrosis. nih.gov
Neurochemical and Electrophysiological Recordings in Vivo
Brain Microdialysis for Neurotransmitter Levels
In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, behaving animals. nih.govnih.gov This method involves the implantation of a small, semi-permeable probe into the brain area of interest. nih.gov A physiological solution is slowly perfused through the probe, allowing for the diffusion of small molecules from the surrounding tissue into the perfusate, which is then collected for analysis. nih.gov
Microdialysis is frequently coupled with highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the collected neurotransmitters. amuzainc.com This combination allows for the precise measurement of various neurochemicals, including monoamines like dopamine (B1211576) and serotonin, as well as amino acid neurotransmitters such as glutamate (B1630785) and GABA. nih.govamuzainc.com
This technique has been invaluable in neuropsychopharmacology for studying the effects of drugs on neurotransmitter release and for investigating the neurochemical changes associated with neurological and psychiatric disorders. nih.govresearchgate.net For example, microdialysis studies have been instrumental in characterizing how drugs of abuse, like amphetamines, alter dopamine and serotonin levels in different brain regions. nih.gov The temporal resolution of microdialysis is typically in the range of minutes, although recent advancements are pushing this towards seconds. nih.govrsc.org
Afferent Vagal Nerve Activity
Research has demonstrated that 2-Methyl-5-hydroxytryptamine exerts a significant influence on the activity of afferent vagal nerves. In anesthetized rats, intravenous administration of 2-Me-5-HT produced a dose-dependent increase in the electrical activity of the afferent cervical vagus nerve. This excitatory effect was observed at doses ranging from 3.12 to 100 µg/kg. Similarly, in sinoaortic-denervated rats, 2-methylserotonin also induced a dose-dependent increase in afferent vagal nerve activity at intravenous doses of 6.25, 12.5, 25, and 50 µg/kg. nih.govnih.gov This stimulation of vagal afferents is a key mechanism through which 2-Me-5-HT elicits some of its systemic effects.
| Agonist | Species | Dose Range (µg/kg, i.v.) | Effect on Afferent Vagal Nerve Activity | Reference |
|---|---|---|---|---|
| 2-Methyl-5-hydroxytryptamine | Rat (anesthetized) | 3.12 - 100 | Dose-dependent excitation | nih.gov |
| 2-Methylserotonin | Rat (sinoaortic-denervated) | 6.25 - 50 | Dose-dependent increase | nih.gov |
Sympathoinhibitory Responses
Concurrent with its effects on vagal afferents, 2-Methyl-5-hydroxytryptamine induces sympathoinhibitory responses. In sinoaortic-denervated rats, intravenous administration of 2-methylserotonin resulted in a dose-dependent decrease in efferent renal sympathetic nerve activity. nih.gov This reduction in sympathetic outflow is a direct consequence of the activation of vagal afferents, as the response was completely abolished by vagotomy. nih.gov This finding highlights a vagally-mediated reflex arc through which 2-Me-5-HT can modulate sympathetic tone.
| Compound | Species | Dose Range (µg/kg, i.v.) | Effect on Efferent Renal Sympathetic Nerve Activity | Mediating Factor | Reference |
|---|---|---|---|---|---|
| 2-Methylserotonin | Rat (sinoaortic-denervated) | 6.25 - 50 | Dose-dependent decrease | Vagal afferent stimulation (response abolished by vagotomy) | nih.gov |
Behavioral Pharmacology Studies
In the realm of behavioral pharmacology, 2-Methyl-5-hydroxytryptamine has been shown to exhibit antidepressant-like effects. In preclinical studies involving male Sprague-Dawley rats, administration of 2-Me-5-HT at a dose of 3 mg/kg intraperitoneally resulted in a significant decrease in immobility time in behavioral despair models such as the forced swim test or tail suspension test. nih.gov These tests are standard screening tools for potential antidepressant compounds, where a reduction in immobility is interpreted as an antidepressant-like effect.
| Compound | Species | Behavioral Test | Effect | Reference |
|---|---|---|---|---|
| 2-Methyl-5-hydroxytryptamine | Rat (Sprague-Dawley) | Behavioral Despair Models (e.g., Forced Swim Test, Tail Suspension Test) | Significant decrease in immobility time, suggesting an antidepressant-like effect. | nih.gov |
Influence on Physiological Systems
Gastrointestinal Motility
2-Methyl-5-hydroxytryptamine has been demonstrated to modulate gastrointestinal motility, specifically by influencing colonic migrating motor complexes (CMMCs). In studies using isolated mouse colon, 2-Me-5-HT, acting as a 5-HT₃ receptor agonist, was shown to increase the frequency of CMMCs at a concentration of 10 µM. frontiersin.org CMMCs are crucial for the propulsion of fecal content through the large intestine. The ability of 2-Me-5-HT to modulate the frequency of these contractions underscores the role of 5-HT₃ receptors in the regulation of colonic motor patterns.
| Compound | Preparation | Concentration | Effect on Colonic Migrating Motor Complexes (CMMCs) | Reference |
|---|---|---|---|---|
| 2-Methyl-5-hydroxytryptamine | Isolated mouse colon | 10 µM | Increased frequency | frontiersin.org |
Cardiovascular Regulation (e.g., Blood Pressure, Heart Rate, Sympathetic Nerve Activity)
The cardiovascular effects of 2-Methyl-5-hydroxytryptamine are closely linked to its actions on the vagus nerve and sympathetic nervous system. In sinoaortic-denervated rats, intravenous administration of 2-methylserotonin produced a dose-dependent decrease in both mean arterial pressure and heart rate. nih.gov These effects were observed at doses ranging from 6.25 to 50 µg/kg. The hypotensive and bradycardic responses are a manifestation of the compound's sympathoinhibitory action, which is mediated by the stimulation of vagal afferents. nih.gov
| Compound | Species | Dose Range (µg/kg, i.v.) | Effect on Mean Arterial Pressure | Effect on Heart Rate | Underlying Mechanism | Reference |
|---|---|---|---|---|---|---|
| 2-Methylserotonin | Rat (sinoaortic-denervated) | 6.25 - 50 | Dose-dependent decrease | Dose-dependent decrease | Vagally-mediated sympathoinhibition | nih.gov |
Role in Pain Modulation
2-Methyl-5-hydroxytryptamine has demonstrated a role in the modulation of pain, exhibiting antinociceptive properties in preclinical models. In the formalin test, a model of tonic chemical pain in rats, intrathecal administration of 2-Me-5-HT produced a dose-dependent decrease in the number of flinches during both the early (phase 1) and late (phase 2) phases of the test. nih.gov This suggests that activation of spinal 5-HT₃ receptors can inhibit nociceptive transmission.
| Compound | Species | Pain Model | Administration Route | Dose (µg) | Effect on Nociceptive Behavior (Flinches) | Reference |
|---|---|---|---|---|---|---|
| 2-Methyl-5-hydroxytryptamine | Rat | Formalin Test | Intrathecal | 100 | Dose-dependent decrease in both phase 1 and phase 2 | nih.gov |
| 300 | Dose-dependent decrease in both phase 1 and phase 2 |
Translational Research and Therapeutic Implications
Therapeutic Potential in Neuropsychiatric Disorders
The serotonergic system, particularly the 5-HT3 receptor, is intricately involved in the regulation of mood, anxiety, and cognition. nih.govwikipedia.org As a selective 5-HT3 agonist, 2-Methyl-5-hydroxytryptamine serves as a critical research tool to elucidate the function of these receptors and to explore their potential as therapeutic targets.
Preclinical studies have demonstrated that 2-Methyl-5-hydroxytryptamine exhibits antidepressant-like effects. medchemexpress.commedchemexpress.comtargetmol.com In animal models of depression, administration of the compound has been shown to significantly decrease immobility time, a key indicator of antidepressant activity. medchemexpress.comtargetmol.com This effect is attributed to its potent and selective agonism at the 5-HT3 receptor. medchemexpress.comtargetmol.com
Research investigating the interaction between antidepressant drugs and 5-HT3 receptors has utilized 2-Methyl-5-hydroxytryptamine to probe receptor sensitivity. For instance, long-term treatment with certain antidepressants, like the potent noradrenaline reuptake blocker desipramine (B1205290), was found to desensitize the 5-HT3 receptors that enhance the release of noradrenaline in the rat hippocampus. nih.gov However, this desensitization effect is not common to all classes of antidepressants. nih.gov In contrast, agonists at the 5-HT3 receptor appear to counteract the effects of antidepressants in some non-clinical models, highlighting the complex role of this receptor in the pathophysiology of depression. nih.gov
| Study Focus | Model/System | Key Finding | Reference |
|---|---|---|---|
| Direct Antidepressant Effect | Animal models of depression | Significantly decreased immobility time, indicating antidepressant-like activity. | medchemexpress.comtargetmol.com |
| Interaction with Antidepressant Drugs | Rat hippocampal slices | Used to show that long-term desipramine treatment desensitizes 5-HT3 receptors modulating noradrenaline release. | nih.gov |
| Modulation of Antidepressant Response | Non-clinical models | 5-HT3 receptor agonists can counteract the effects of antidepressants, suggesting a complex regulatory role. | nih.gov |
The role of 5-HT3 receptors in anxiety is complex, with both agonists and antagonists showing effects in preclinical models. While 5-HT3 receptor antagonists are more commonly associated with anxiolytic activity, studies involving 2-Methyl-5-hydroxytryptamine provide insight into the receptor's function. nih.govufmg.br For example, 2-Methyl-5-hydroxytryptamine has been used as a reference compound in studies of serotonin (B10506) receptor ligands to investigate potential anxiolytic effects in animal models. ontosight.ai Some research suggests that the anxiolytic actions of certain compounds are shared by both 5-HT1A agonists and 5-HT3 antagonists. nih.gov The activation of 5-HT2A receptors has been shown to increase anxiety levels in mouse models, while antagonists for this receptor can enhance anxiolytic effects. frontiersin.org
The serotonergic system, including 5-HT3 receptors, is implicated in learning and memory processes. semanticscholar.orgnih.gov Research has shown that 5-HT3 receptor antagonists can improve memory in animal models, whereas the 5-HT3 agonist 2-Methyl-5-hydroxytryptamine was found to impair the retention of learned behavior in shuttle-box-trained rats. semanticscholar.org This suggests that activation of 5-HT3 receptors may negatively modulate certain cognitive functions. Furthermore, 2-Methyl-5-hydroxytryptamine has been used to study the release of other neurotransmitters involved in cognition. For example, it was found to mimic the inhibitory effect of serotonin on norepinephrine (B1679862) release in the rat hippocampus, an effect that was blocked by a 5-HT3 antagonist. oatext.com The compound also stimulates the release of acetylcholine (B1216132) in the hippocampus, a neurotransmitter crucial for memory. oatext.com
The 5-HT3 receptor is a target for several atypical antipsychotic drugs, such as clozapine, olanzapine, and quetiapine. wikipedia.orgdrugbank.com This has led to investigations into the role of this receptor in the pathophysiology of schizophrenia. The idea that serotonin dysfunction could be involved in schizophrenia was initially based on the psychotomimetic effects of drugs like LSD, which act on serotonin receptors. jocmr.org Studies using 2-Methyl-5-hydroxytryptamine as a selective 5-HT3 agonist help to dissect the specific contribution of this receptor subtype. For instance, it has been noted that 5-HT2A receptor agonists can model psychoses with prominent positive symptoms. nih.gov While 5-HT3 receptor antagonists have been investigated as potential antipsychotics, the precise role of 5-HT3 receptor activation by agonists like 2-Methyl-5-hydroxytryptamine in the context of psychosis remains an area of active research. nih.govnih.gov
The serotonergic system is known to be disrupted in Alzheimer's disease (AD), with significant reductions in serotonin levels and receptor binding in the cortex and hippocampus. nih.gov The 5-HT system is involved in the regulation of amyloid-β (Aβ) deposition and tau protein phosphorylation, the main pathological hallmarks of AD. nih.govaginganddisease.org Research has explored the potential of various 5-HT receptor subtypes as therapeutic targets. While much of the focus has been on 5-HT1A, 5-HT4, and 5-HT6 receptors, 2-Methyl-5-hydroxytryptamine is used as a tool to understand the specific role of 5-HT3 receptors. nih.govaginganddisease.org For example, 5-HT3 receptors are expressed in the hippocampus, a brain region critically affected in AD. nih.gov
Potential in Gastrointestinal Disorders
The vast majority of the body's serotonin is synthesized and located in the gastrointestinal (GI) tract, where it plays a crucial role in regulating motility, secretion, and sensation. sigmaaldrich.comhksmp.comresearchgate.net 2-Methyl-5-hydroxytryptamine, by selectively activating 5-HT3 receptors, has been instrumental in defining the function of this receptor in the gut.
5-HT3 receptors are involved in initiating the peristaltic reflex and mediating fast depolarizations in enteric neurons. nih.gov Studies using 2-Methyl-5-hydroxytryptamine have confirmed its role in modulating intestinal motility. For example, it has been shown to facilitate propulsive contractions in the guinea-pig ileum. frontiersin.org Furthermore, research indicates that serotonin, acting via 5-HT3 receptors, enhances the pacemaker activity of the interstitial cells of Cajal (ICC), which are essential for generating rhythmic contractions in the gut. plos.org This effect was mimicked by 2-Methyl-5-hydroxytryptamine. plos.org The compound has also been shown to mediate chloride secretion in the human jejunum, highlighting its role in intestinal fluid balance. physiology.org These findings suggest that targeting the 5-HT3 receptor could be a strategy for treating functional GI disorders like irritable bowel syndrome (IBS). nih.govplos.org
| GI Function | Model/System | Effect of 2-Methyl-5-hydroxytryptamine | Reference |
|---|---|---|---|
| Peristalsis | Guinea-pig ileum | Facilitated distension-evoked propulsive contractions. | frontiersin.org |
| Pacemaker Activity | Murine ileum (Interstitial Cells of Cajal) | Enhanced spontaneous Ca²+ oscillations, augmenting pacemaker activity. | plos.org |
| Intestinal Secretion | Human jejunum in vitro | Mediated non-neural chloride secretion. | physiology.org |
| Enteric Neuron Excitation | Myenteric neurons | Mimicked 5-HT in causing fast depolarizations. | nih.gov |
Role in Pain Management
The serotonergic system is a crucial component in the body's natural pain control mechanisms. nih.govijbcp.com Research indicates that the neurotransmitter serotonin modulates endogenous analgesic systems. nih.gov The spinal administration of 2-Methyl-5-HT has been shown to produce significant, dose-dependent analgesia against chemically-induced and inflammatory pain, as well as thermal pain, though not against mechanical pain. nih.govpainphysicianjournal.com
Specifically, studies in rat models have demonstrated that intrathecal (spinal) injection of 2-methylserotonin can inhibit hyperalgesia. nih.govresearchgate.net The analgesic effects of this compound in the formalin test (a model for inflammatory pain) were diminished by pretreatment with a 5-HT3 receptor antagonist, an opioid antagonist (naloxone), and a GABA antagonist (bicuculline). nih.gov This suggests a complex interaction between the spinal 5-HT3, opioid, and GABA receptor systems in mediating analgesia for this type of pain. nih.gov In the context of thermal pain, the analgesic effects of this compound were also reduced by 5-HT2 receptor antagonists, indicating an interplay between these systems in response to acute thermal nociception. nih.gov
It is important to note that while intrathecal administration of this compound showed analgesic properties, intracerebroventricular (i.c.v.) administration did not produce analgesic effects in the pain models tested. nih.gov This highlights the significance of the spinal cord in mediating the antinociceptive actions of 5-HT3 receptor activation. The involvement of 5-HT3 receptors in nociceptive processing is further supported by findings that link these receptors to a specific subset of both myelinated and unmyelinated nociceptors. nih.gov
Strategies for Development of Novel Serotonergic Ligands
The development of new drugs targeting the serotonergic system is a significant area of research, driven by the need for more effective and selective treatments for a wide range of disorders. researchgate.netmdpi.com Strategies for creating novel serotonergic ligands often involve a multi-faceted approach, from targeting specific receptor subtypes to utilizing advanced computational methods.
The diverse effects of serotonin are mediated by at least fourteen different G protein-coupled receptors (GPCRs). nih.gov This diversity presents both a challenge and an opportunity for drug development. Targeting specific serotonin receptor subtypes is a key strategy to develop therapies with improved efficacy and fewer side effects. nih.govtandfonline.com For instance, the 5-HT1A and 5-HT2C receptors are primary targets for anxiety treatments, while 5-HT2A receptors are implicated in the action of antipsychotic drugs. caldic.com The development of agents with high selectivity for a particular subtype, such as the 5-HT6 receptor, is being explored for potential treatments of cognitive disorders. mdpi.comresearchgate.net
The pursuit of subtype-selective drugs has led to the development of compounds like lorcaserin, a selective 5-HT2C agonist for obesity, and pimavanserin, a selective 5-HT2A inverse agonist for Parkinson's disease psychosis. nih.gov The success of these drugs underscores the importance of understanding the specific pharmacology of each receptor subtype. nih.gov
The design of selective agonists and antagonists for serotonin receptors is a cornerstone of developing new therapeutics. nih.govresearchgate.net An agonist is a compound that binds to and activates a receptor, mimicking the effect of the natural neurotransmitter. An antagonist, on the other hand, binds to a receptor but does not activate it, thereby blocking the action of the agonist.
The development of selective ligands often starts from a known lead structure. researchgate.net For example, the "deconstruction-reconstruction-elaboration" approach can be used to modify a known molecule to enhance its selectivity for a specific receptor subtype. researchgate.net Research has also focused on creating "multi-target" ligands that can interact with more than one receptor type, which may offer a more comprehensive therapeutic approach for complex psychiatric disorders. nih.govnih.gov The design process involves synthesizing and testing a series of related compounds to establish structure-activity relationships (SAR), which helps in identifying the chemical features essential for affinity and selectivity. nih.gov
In recent years, computational methods have become indispensable tools in the design of novel serotonergic ligands. nih.govnih.gov These in silico techniques offer a more efficient and predictive approach compared to traditional trial-and-error methods. nih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In drug design, this is used to predict how a ligand (the potential drug) will bind to the active site of a receptor. mdpi.com By building three-dimensional models of serotonin receptors, researchers can perform virtual screening of large libraries of compounds to identify potential hits. nih.govnih.gov These docking studies provide insights into the key amino acid residues involved in the binding pocket, which is crucial for designing subtype-selective drugs. nih.gov
3-D Quantitative Structure-Activity Relationship (3D-QSAR) is another powerful computational method that correlates the biological activity of a set of molecules with their three-dimensional properties. scholarsresearchlibrary.comnih.gov By generating a statistically valid 3D-QSAR model, researchers can predict the activity of new, untested compounds and understand the structural requirements for high affinity. scholarsresearchlibrary.comacs.org These models can highlight the importance of specific features, such as hydrogen bond donors, hydrophobicity, and electrostatic interactions, for a ligand's activity. scholarsresearchlibrary.com The combination of pharmacophore modeling and 3D-QSAR has been successfully used to develop models for various serotonin receptor subtypes, aiding in the design of novel antagonists and agonists. scholarsresearchlibrary.comrsc.org
Advanced Methodologies and Future Directions
Advanced Electrophysiological Techniques
Advanced electrophysiological methods have been instrumental in elucidating the precise effects of 2-Methyl-5-HT on neuronal activity. The whole-cell gigaseal technique, for instance, has been employed to study the impact of this compound on CA1 pyramidal cells in the rat hippocampus. nih.gov These studies revealed that this compound reversibly reduces both excitatory and inhibitory postsynaptic potentials without significantly altering the basic electrophysiological properties of the cells. nih.gov This effect is blocked by the selective 5-HT3 receptor antagonist, granisetron, confirming the involvement of 5-HT3 receptors in modulating glutamatergic synaptic transmission in this brain region. nih.gov
Furthermore, electrophysiological recordings have demonstrated that this compound can induce inward currents in a concentration-dependent manner in pulmonary neuroepithelial body (NEB) cells, which express functional 5-HT3 receptors. physiology.org In the spinal cord, iontophoretic application of this compound has been shown to inhibit nociceptive projection neurons, an effect that is blocked by both 5-HT3 and GABAA antagonists, suggesting an indirect inhibitory mechanism involving the release of GABA. jneurosci.org
However, the effects of this compound can be complex and context-dependent. In some studies, the suppressant effect of this compound on the firing of certain central neurons was not mediated by 5-HT3 receptors, but rather by 5-HT1A receptors, highlighting the compound's potential for off-target effects at higher concentrations. nih.gov In contrast, in vitro studies consistently show that the enhancing effect of this compound on the electrically-evoked release of serotonin (B10506) in brain slices is mediated by 5-HT3 receptors. nih.gov
| Technique | Preparation | Key Findings with this compound | Reference |
| Whole-cell patch-clamp | Rat hippocampal CA1 pyramidal neurons in vitro | Reduced excitatory and inhibitory postsynaptic potentials. | nih.gov |
| Whole-cell patch-clamp | Neonatal hamster lung NEB cells | Induced concentration-dependent inward currents. | physiology.org |
| Iontophoresis and single-unit recording | Rat spinal dorsal horn neurons in vivo | Inhibited nociceptive neurons, likely via GABA release. | jneurosci.org |
| In vitro superfusion | Rat frontal cortex and hippocampus slices | Enhanced electrically-evoked release of [3H]-5-HT. | nih.gov |
In Vivo Neuroimaging Techniques
While specific in vivo neuroimaging studies focusing solely on this compound are not extensively documented in the provided results, the broader field of serotonin research heavily utilizes techniques like Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI). These methods are critical for understanding the brain-wide effects of serotonergic agents. biorxiv.orgnih.gov
PET, with the use of specific radioligands, allows for the visualization and quantification of 5-HT receptor and transporter density in the living brain. nih.gov For example, PET imaging could potentially be used to investigate how this compound competes with radiolabeled 5-HT3 receptor antagonists, providing insights into its receptor occupancy and pharmacokinetics in vivo.
Optogenetic fMRI (ofMRI) is another powerful technique that has been used to map the brain-wide response to the activation of serotonin neurons. biorxiv.org While not directly employing this compound, these studies reveal the extensive networks, including reward-related circuits, that are modulated by serotonin release, providing a functional context for the actions of 5-HT3 receptor agonists like this compound. biorxiv.org Future studies could use fMRI to explore how this compound modulates brain activity at rest or in response to specific tasks.
Development of Novel Research Tools and Ligands
The development of novel and more selective ligands for the 5-HT3 receptor is an ongoing area of research that is crucial for refining our understanding of its function. acs.org this compound itself is a key research tool, used as a moderately selective agonist to probe 5-HT3 receptor function. wikipedia.org However, it is recognized that it also has affinity for other serotonin receptors, such as the 5-HT6 receptor. unc.edugoogle.com
The quest for more specific ligands has led to the synthesis and screening of numerous compounds. acs.orgresearchgate.net Structure-activity relationship (SAR) studies, often using [3H]granisetron displacement assays, have identified key pharmacophore descriptors for high-affinity 5-HT3 receptor binding. acs.org These studies have yielded potent and selective ligands that can be used as pharmacological tools to dissect the specific roles of the 5-HT3 receptor. acs.org The development of such ligands is essential for validating findings obtained with less selective compounds like this compound and for exploring the therapeutic potential of targeting the 5-HT3 receptor with greater precision.
Computational Modeling and Predictive Pharmacology
Computational modeling and in silico docking approaches are increasingly being used to predict ligand-receptor binding and to understand the structural basis of ligand affinity and selectivity. acs.org These methods complement experimental data from SAR studies and can guide the rational design of new ligands. By creating homology models of the 5-HT3 receptor, researchers can simulate the docking of compounds like this compound and other ligands to predict their binding modes and affinities. acs.org
These computational approaches can help to explain the observed pharmacological properties of existing ligands and to predict the properties of novel, untested compounds. This predictive power can accelerate the discovery of new research tools and potential therapeutic agents targeting the 5-HT3 receptor.
Investigation of Long-Term Effects and Chronic Exposure
Understanding the consequences of long-term or chronic exposure to 5-HT3 receptor agonists like this compound is crucial, particularly given that many antidepressants lead to elevated extracellular serotonin levels. nih.gov Studies have shown that chronic exposure to high concentrations of serotonin can lead to a decrease in the number of available 5-HT3 receptor binding sites, a phenomenon known as agonist-induced down-regulation. nih.govresearchgate.net This down-regulation does not appear to require receptor internalization. nih.govresearchgate.net
Interestingly, the serotonin transporter (SERT) potentiates this down-regulation, highlighting a role for the intracellular transport of serotonin in this process. nih.gov Furthermore, studies have shown that both agonists and antagonists can cause an up-regulation of surface 5-HT3A receptors after prolonged exposure. nih.gov These adaptive changes in receptor expression and function following chronic exposure are critical considerations for the long-term therapeutic use of drugs that modulate the serotonergic system and warrant further investigation with specific agonists like this compound.
Q & A
Q. What experimental models are optimal for characterizing 2-methyl-5-hydroxytryptamine (2-Me-5-HT) as a 5-HT3 receptor agonist?
Answer: 2-Me-5-HT’s agonist activity at 5-HT3 receptors is best characterized using electrophysiological assays in neuroblastoma cell lines (e.g., N1E-115) or isolated tissue preparations (e.g., rat vagus nerve). In N1E-115 cells, rapid superfusion systems enable precise measurement of inward currents (holding potential: -60 mV) to assess agonist potency (EC50) and desensitization kinetics . For behavioral studies, intracerebral administration into regions like the dorsal raphe nucleus (DRN) or central amygdala (CE) can evaluate its effects on aversive behavior, with statistical validation via one-way ANOVA and post-hoc tests (e.g., Dunnett’s t-test) .
Q. How does 2-Me-5-HT’s selectivity for 5-HT3 receptors compare to other 5-HT receptor agonists?
Answer: 2-Me-5-HT exhibits >100-fold selectivity for 5-HT3 over other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2C). This is confirmed via competitive radioligand binding assays using [<sup>3</sup>H]-GR65630 in N1E-115 cells, where its IC50 for 5-HT3 receptors is significantly lower than for off-target receptors. Functional selectivity is further validated by its inability to activate Gq-coupled 5-HT2 receptors in smooth muscle contraction assays .
Advanced Research Questions
Q. What mechanistic insights explain 2-Me-5-HT’s partial agonism at 5-HT3 receptors compared to 5-HT?
Answer: 2-Me-5-HT acts as a partial agonist due to its lower efficacy in stabilizing the active conformation of the 5-HT3 receptor. Electrophysiological data show its maximal response in N1E-115 cells is ~20% of 5-HT’s, with a Hill coefficient (nH) of 1.2 vs. 2.3 for 5-HT, suggesting reduced cooperativity in receptor activation . Co-application experiments reveal that 2-Me-5-HT shifts 5-HT’s EC50 from 3.1 µM to 18.1 µM without affecting maximal response, consistent with competitive partial agonism .
Q. How should researchers reconcile discrepancies between 2-Me-5-HT’s EC50 (functional assays) and IC50 (binding assays)?
Answer: The EC50/IC50 ratio for 2-Me-5-HT (e.g., 700 for mCPBG vs. <10 for 2-Me-5-HT) reflects differences in receptor conformational states. Binding assays at 37°C predominantly capture high-affinity desensitized states, whereas functional assays measure low-affinity active states. Lowering assay temperatures to 0°C reduces this disparity by slowing desensitization, aligning IC50 values with EC50 data .
Q. What methodological considerations are critical for interpreting 2-Me-5-HT’s anti-depressive effects in vivo?
Answer: When assessing anti-depressive-like effects (e.g., forced swim test), ensure dose-response curves account for 2-Me-5-HT’s limited blood-brain barrier penetration. Intracerebroventricular (ICV) or localized injections (e.g., DRN) are preferable. Pair behavioral assays with microdialysis to measure serotonin release in target regions, and validate 5-HT3 specificity using antagonists like ondansetron .
Q. How does 2-Me-5-HT’s desensitization profile impact experimental design in electrophysiology?
Answer: 2-Me-5-HT induces rapid desensitization (t1/2 ~2 s at 10 µM), requiring ultra-fast agonist application systems (e.g., piezoelectric-driven perfusion) to measure peak currents accurately. Use inter-stimulus intervals ≥5 minutes to allow receptor recovery. Normalize responses to a 5-HT control in each cell to correct for run-down .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
